

CAS number and chemical properties of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran

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Compound of Interest

Compound Name: 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran

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An In-Depth Technical Guide to 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and photochromic behavior of **1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran**, a member of the spiropyran family of photochromic compounds. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development who are interested in the application of photoswitchable molecules.

Core Chemical Properties

1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran, also known as 6-Bromo-1',3',3'-trimethylspiro[chromene-2,2'-indoline], is a synthetic organic compound notable for its photochromic properties.^[1] The core chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	16650-14-9	[1]
Molecular Formula	C ₁₉ H ₁₈ BrNO	[1]
Molecular Weight	356.26 g/mol	[1]
Appearance	White to light yellow to light red powder/crystal	
Purity	≥98%	[1]
Storage	4°C, protected from light, under an inert atmosphere	[1]

Synthesis

The synthesis of indoline spiropyrans generally follows a well-established chemical pathway involving the condensation of a Fischer's base derivative with a substituted salicylaldehyde.[2] For the synthesis of **1,3,3-Trimethylindolino-6'-bromobenzopyrrolospiran**, the reaction involves 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) and 5-bromosalicylaldehyde.

General Experimental Protocol

While a specific detailed protocol for the 6'-bromo derivative is not readily available in the cited literature, a general procedure for a similar compound, 1,3,3-trimethyl-6'-chlorospiro[indoline-2,2'-2H-chromene], is described and can be adapted.[3] This modified procedure has been shown to produce a high yield of 91.2%.[3]

Reactants:

- 1,2,3,3-tetramethyl-3H-indolium perchlorate (a salt of Fischer's base)
- 5-bromosalicylaldehyde
- Piperidine (as a basic catalyst)
- Ethanol or other suitable solvent

Procedure:

- A solution of 1,2,3,3-tetramethyl-3H-indolium perchlorate and 5-bromosalicylaldehyde is prepared in a suitable solvent, such as ethanol.
- A catalytic amount of piperidine is added to the solution.
- The reaction mixture is refluxed for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is cooled, and the product is isolated.
- Purification is typically achieved through recrystallization from a suitable solvent.

Caption: General workflow for the synthesis of spiropyrans.

Spectroscopic Characterization

Detailed spectroscopic data for the 6'-bromo derivative is not available in the provided search results. However, data for the analogous 6'-chloro compound provides a valuable reference for the expected spectral features.^[3]

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the C-Br bond, in addition to the typical absorbances for the aromatic rings, C-N, and C-O-C stretching vibrations of the spiropyran structure.^[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum will display distinct signals for the gem-dimethyl protons, the N-methyl protons, and the protons of the vinyl group and the aromatic rings of both the indoline and benzopyran moieties.^[3]
 - ¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms, including the spiro carbon, the gem-dimethyl carbons, the N-methyl carbon, and the aromatic and vinyl carbons.^[3] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for complete signal assignment.^[4]

Photochromism

Spiropyrans are well-known for their photochromism, a reversible transformation between two isomers with different absorption spectra, induced by light.[2]

- Mechanism: Upon irradiation with ultraviolet (UV) light, the colorless, closed spiropyran (SP) form undergoes a cleavage of the spiro C-O bond, leading to the formation of the colored, planar merocyanine (MC) form. This process is reversible, and the MC form can revert to the SP form either thermally in the dark or by irradiation with visible light.

Caption: Reversible photoisomerization of spiropyran.

- Spectral Properties:
 - Spiropyran (SP) Form: The closed form typically absorbs in the UV region of the electromagnetic spectrum. For the analogous 6'-chloro derivative, absorption maxima are observed at 205, 222, and 297 nm, with shoulders at 248 and 330 nm.[3]
 - Merocyanine (MC) Form: The open, colored form exhibits a strong absorption band in the visible region. For the 6'-chloro analog, this band appears at 592 nm.[3]

Quantitative data on the absorption maxima, quantum yields, and thermal relaxation kinetics for the 6'-bromo derivative are not specified in the available literature.

Applications

While the primary focus of this guide is the fundamental chemistry of **1,3,3-Trimethylindolino-6'-bromobenzopyrrolospiran**, it is important to note its potential applications, which are largely dictated by its photochromic properties. These include:

- Photoresponsive Materials: Incorporation into polymers and other materials to create systems that respond to light.
- Optical Switches and Data Storage: The reversible color change makes it a candidate for optical switching and data storage applications.
- Sensing: The properties of the merocyanine form can be sensitive to the surrounding environment, suggesting potential use in chemical sensors.

Due to its nature as a photochromic dye, direct applications in signaling pathways for drug development are not apparent from the current literature. However, photoswitchable molecules are of growing interest in photopharmacology for the light-activated control of biological processes.

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